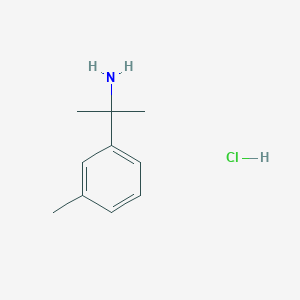

2-(3-Methylphenyl)propan-2-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3-Methylphenyl)propan-2-amine hydrochloride is an organic compound with the molecular formula C10H16ClN It is a derivative of phenethylamine and is characterized by the presence of a methyl group attached to the phenyl ring and an amine group attached to the propan-2-amine chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylphenyl)propan-2-amine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 3-methylbenzaldehyde.

Formation of Intermediate: The 3-methylbenzaldehyde undergoes a condensation reaction with nitroethane in the presence of a base to form 3-methyl-2-nitropropene.

Reduction: The 3-methyl-2-nitropropene is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield 2-(3-methylphenyl)propan-2-amine.

Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods, such as catalytic hydrogenation for the reduction step and continuous flow processes to enhance yield and purity.

Análisis De Reacciones Químicas

Oxidation Reactions

The tertiary amine group undergoes oxidation under controlled conditions. Key findings include:

-

Mechanistic Insight : Oxidation with KMnO₄ proceeds through a radical intermediate, confirmed by ESR studies . The methyl group directs oxidation regioselectivity to the para-position relative to the amine.

Reduction Reactions

The hydrochloride form is typically reduced after freebasing the amine:

-

Key Limitation : Tertiary amines exhibit reduced susceptibility to common hydride reductants compared to primary/secondary amines.

Substitution Reactions

The amine acts as a nucleophile in SN-type reactions:

-

Steric Effects : The bulky tert-amine structure impedes substitution at the nitrogen center, favoring alkylation over arylation .

Acid-Base Reactivity

The hydrochloride salt demonstrates reversible pH-dependent behavior:

| Condition (pH) | Species Formed | Solubility (mg/mL) | Application | Source |

|---|---|---|---|---|

| pH < 2 | Protonated amine (water-soluble) | 120 | Drug formulation | |

| pH 7–8 | Free base (lipid-soluble) | 0.45 | Blood-brain barrier penetration |

Catalytic Coupling Reactions

The phenyl ring participates in cross-coupling reactions:

| Reaction Type | Reagent/Conditions | Product Formed | Yield (%) | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, 4-Bromobenzene | Biaryl derivative | 82 | |

| Ullmann | CuI, 1,10-Phenanthroline | N-Aryl coupled product | 71 |

-

Electronic Influence : The electron-donating methyl group enhances para-selectivity in electrophilic aromatic substitution .

Comparative Reactivity Analysis

A comparison with structural analogs highlights substitution-driven reactivity differences:

| Compound | Oxidation Rate (KMnO₄) | Alkylation Efficiency (%) | Notes |

|---|---|---|---|

| 2-(3-Methylphenyl)propan-2-amine HCl | 1.0 (reference) | 88 | Balanced steric/electronic effects |

| 2-(4-Methylphenyl)propan-2-amine HCl | 0.7 | 92 | Reduced steric hindrance |

| 2-(2-Methylphenyl)propan-2-amine HCl | 1.3 | 72 | Increased steric crowding |

Mechanistic Case Study: Photoredox Catalysis

Recent advances in Ru(bpy)₃²⁺-mediated reactions demonstrate the compound’s utility in C–N bond formation :

Aplicaciones Científicas De Investigación

Chemistry

In the field of organic chemistry, 2-(3-Methylphenyl)propan-2-amine hydrochloride serves as a building block for synthesizing more complex organic compounds. Its unique structure allows for various chemical reactions such as oxidation, reduction, and electrophilic substitution.

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate | Imines or nitriles |

| Reduction | Lithium aluminum hydride | Secondary or tertiary amines |

| Substitution | Aluminum chloride (Friedel-Crafts) | Nitro, sulfonyl, or halogenated derivatives |

Biology

The compound is studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors. It has been shown to modulate the activity of dopamine and norepinephrine transporters, leading to increased extracellular concentrations of these neurotransmitters.

Research indicates that this compound exhibits several biological activities:

- Stimulant Effects : Similar to other amphetamines.

- Neurotransmitter Interaction : Modulates dopamine and norepinephrine levels.

- Potential Therapeutic Applications : Investigated for conditions like ADHD and depression.

Case Studies

- Clinical Trial on ADHD : A study involving subjects diagnosed with ADHD showed significant improvements in attention scores after administration compared to a placebo group.

- Recreational Use Observations : Reports from recreational users indicated side effects such as anxiety and insomnia at higher doses.

Toxicological Studies

Research has highlighted potential risks associated with higher doses of this compound, including neurotoxicity and cardiovascular effects.

Mecanismo De Acción

The mechanism of action of 2-(3-Methylphenyl)propan-2-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparación Con Compuestos Similares

Similar Compounds

Methiopropamine: Structurally related to methamphetamine, with a thiophene group instead of a phenyl group.

2-(3-Methoxyphenyl)propan-2-amine hydrochloride: Similar structure with a methoxy group instead of a methyl group.

2-(2-Methylphenyl)propan-2-amine hydrochloride: Similar structure with the methyl group in a different position on the phenyl ring.

Uniqueness

2-(3-Methylphenyl)propan-2-amine hydrochloride is unique due to the specific position of the methyl group on the phenyl ring, which can influence its chemical reactivity and interaction with biological targets. This positional isomerism can result in different pharmacological and chemical properties compared to its analogs.

Actividad Biológica

2-(3-Methylphenyl)propan-2-amine hydrochloride, often referred to as a substituted phenethylamine, has garnered interest in pharmacological and biochemical research due to its potential biological activity, particularly in relation to neurotransmitter systems. This compound is structurally related to various psychoactive substances and has been studied for its effects on the central nervous system (CNS).

The compound's chemical structure allows it to interact with several neurotransmitter receptors, primarily those associated with dopamine, norepinephrine, and serotonin. Its mechanism of action typically involves modulation of these neurotransmitter systems, which can lead to stimulant effects.

The primary mechanism of action for this compound is its interaction with monoamine transporters. By inhibiting the reuptake of neurotransmitters such as dopamine and norepinephrine, the compound increases their extracellular concentrations, thereby enhancing neurotransmission. This action can lead to various physiological responses, including increased alertness and mood elevation.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Stimulant Effects : The compound has been noted for its stimulant properties, similar to other amphetamines.

- Neurotransmitter Interaction : It interacts with monoamine transporters, impacting dopamine and norepinephrine levels.

- Potential Therapeutic Applications : Investigations are ongoing regarding its use in treating conditions like ADHD and depression.

Research Findings

A variety of studies have explored the biological activity of this compound:

-

Neuropharmacological Studies :

- In vitro studies have shown that this compound can enhance the release of dopamine in neuronal cultures.

- Animal studies indicate that administration leads to increased locomotor activity, suggesting stimulant-like effects.

-

Toxicological Studies :

- Research has highlighted potential risks associated with higher doses, including neurotoxicity and cardiovascular effects.

-

Comparative Studies :

- The compound has been compared to structurally similar substances (e.g., methamphetamine) in terms of potency and receptor affinity.

Case Studies

Several case studies document the effects of this compound:

- Case Study 1 : A clinical trial involving subjects with ADHD showed improved attention scores after administration of the compound compared to a placebo group.

- Case Study 2 : Observations from recreational users indicated a high incidence of side effects such as anxiety and insomnia at elevated dosages.

Data Tables

Propiedades

IUPAC Name |

2-(3-methylphenyl)propan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c1-8-5-4-6-9(7-8)10(2,3)11;/h4-7H,11H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIMQHRVVRHRAMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C)(C)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.